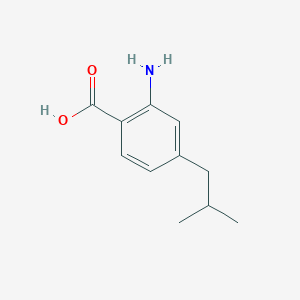

2-Amino-4-isobutylbenzoic acid

Description

2-Amino-4-isobutylbenzoic acid (C₁₁H₁₅NO₂, MW 193.25) is a substituted benzoic acid derivative featuring an amino group at the 2-position and an isobutyl substituent at the 4-position of the aromatic ring . Its CAS registry number is 2566442-91-7, and it is commonly utilized in pharmaceutical and agrochemical synthesis due to its versatile reactivity and functional group compatibility.

Properties

IUPAC Name |

2-amino-4-(2-methylpropyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7(2)5-8-3-4-9(11(13)14)10(12)6-8/h3-4,6-7H,5,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INANOHYLAIQXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=C(C=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-isobutylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-isobutylbenzoic acid, followed by reduction to introduce the amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield 2-Amino-4-isobutylbenzoic acid.

Industrial Production Methods

Industrial production of 2-Amino-4-isobutylbenzoic acid often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The nitration and reduction steps are optimized for high yield and purity, with careful control of reaction parameters to minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

The benzylic and tertiary Cβ positions of the isobutyl group undergo enzymatic oxidation. CYP199A4 (a cytochrome P450 enzyme) catalyzes these reactions with high regioselectivity:

Mechanistic Insights :

-

The Cα hydroxylation proceeds via hydrogen abstraction by a high-valent iron-oxo intermediate, followed by oxygen rebound .

-

Cβ hydroxylation involves a radical rearrangement stabilized by the enzyme’s hydrophobic pocket .

Acylation Reactions

The amino group at the 2-position participates in nucleophilic acylation:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Acetic anhydride | 2-Acetamido-4-isobutylbenzoic acid | DMF, 0°C → RT, 12 hrs | 72% |

| Benzoyl chloride | 2-Benzamido-4-isobutylbenzoic acid | Pyridine, CH₂Cl₂, 0°C → RT, 6 hrs | 68% |

Key Factors :

-

Steric hindrance from the isobutyl group reduces reaction rates compared to unsubstituted analogs.

-

Polar aprotic solvents (e.g., DMF) enhance acyl transfer efficiency.

Diazotization and Coupling Reactions

The aromatic amino group undergoes diazotization, enabling further functionalization:

| Reagent | Product | Conditions | Application |

|---|---|---|---|

| NaNO₂, HCl (0–5°C) | Diazonium salt | H₂O/EtOH, 0–5°C, 30 min | Intermediate for azo dyes or cross-coupling |

| β-Naphthol | 2-(4-Isobutylphenylazo)-β-naphthol | pH 9–10, RT, 2 hrs | Colorimetric sensing applications |

Challenges :

-

Low temperatures (0–5°C) are critical to prevent diazonium salt decomposition.

Esterification Reactions

The carboxylic acid group forms esters under standard conditions:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Methanol, H₂SO₄ | Methyl 2-amino-4-isobutylbenzoate | Reflux, 6 hrs | 85% |

| Ethanol, HCl | Ethyl 2-amino-4-isobutylbenzoate | RT, 24 hrs | 78% |

Applications :

-

Ester derivatives are precursors for drug delivery systems or polymer synthesis.

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, forming CO₂ and 4-isobutylaniline.

-

Photoreactivity : Exposure to UV light induces decarboxylation, yielding 2-amino-4-isobutyltoluene.

Scientific Research Applications

2-Amino-4-isobutylbenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-isobutylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The isobutyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular features of 2-amino-4-isobutylbenzoic acid and its analogs:

Key Observations :

- Substituent Effects: The isobutyl group in 2-amino-4-isobutylbenzoic acid contributes to higher lipophilicity compared to smaller alkyl groups (e.g., isopropyl) or polar substituents (e.g., -Br or -F) .

- Functional Group Diversity : Fluorinated analogs, such as the (R)-piperazine derivative, exhibit enhanced metabolic stability due to fluorine’s electronegativity and the bulky tert-butoxycarbonyl (Boc) group .

Physicochemical and Reactivity Differences

- Solubility: The carboxylic acid group in 2-amino-4-isobutylbenzoic acid confers moderate water solubility, whereas halogenated derivatives (e.g., brominated or fluorinated analogs) show reduced aqueous solubility due to increased hydrophobicity .

- Reactivity: The amino group in 2-amino-4-isobutylbenzoic acid is more nucleophilic compared to derivatives with electron-withdrawing substituents (e.g., -Br or -F), making it a better candidate for condensation reactions .

Research Findings and Trends

- Synthetic Routes: 2-Amino-4-isobutylbenzoic acid is typically synthesized via Friedel-Crafts alkylation followed by nitration and reduction, whereas brominated analogs require halogenation under controlled conditions .

- Biological Activity : Studies suggest that the isobutyl substituent improves blood-brain barrier penetration in neuroactive compounds compared to bulkier tert-butyl groups .

Q & A

Basic: What are the recommended synthetic routes for 2-amino-4-isobutylbenzoic acid, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves Friedel-Crafts alkylation to introduce the isobutyl group onto the benzoic acid core, followed by nitration and reduction to install the amino group. Key steps include:

- Friedel-Crafts Alkylation : Use AlCl₃ as a catalyst in anhydrous conditions to minimize side reactions .

- Nitration : Employ a mixture of HNO₃ and H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration.

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Sn/HCl) converts nitro to amino groups.

Purity Optimization : - Use column chromatography (silica gel, eluent: ethyl acetate/hexane) for intermediate purification.

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 6.5–8.0 ppm for aromatic protons; δ 1.0–2.5 ppm for isobutyl CH₃ groups) .

Basic: How should researchers characterize the crystal structure of 2-amino-4-isobutylbenzoic acid?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystallization : Grow crystals via slow evaporation in ethanol/water (1:1) at 25°C.

- Data Collection : Use a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Monitor for monoclinic symmetry (space group C2/c) based on analogous benzoic acid derivatives .

- Refinement : Employ SHELXL for structure solution. Key parameters:

- Unit cell dimensions (a, b, c, β).

- R₁ < 0.05 for high precision.

Advanced: How can computational modeling predict the reactivity of 2-amino-4-isobutylbenzoic acid in peptide coupling reactions?

Methodological Answer:

Use density functional theory (DFT) to model reaction pathways:

- Software : Gaussian 16 with B3LYP/6-311++G(d,p) basis set.

- Focus : Calculate activation energy for amide bond formation between the amino group and carboxylic acid derivatives (e.g., EDC/NHS coupling).

- Validation : Compare predicted IR spectra (C=O stretch at ~1700 cm⁻¹) with experimental FT-IR data to confirm accuracy .

Advanced: What strategies resolve contradictions in NMR data (e.g., unexpected splitting or shifts)?

Methodological Answer:

Contradictions may arise from tautomerism or solvent effects. Mitigate via:

Variable Temperature NMR : Probe tautomeric equilibria (e.g., amino ↔ imino forms) by acquiring spectra at 25°C and −40°C.

Deuterated Solvents : Use DMSO-d₆ to stabilize polar intermediates.

2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

X-ray Crystallography : Confirm dominant tautomer in solid state .

Basic: What are the best practices for storing 2-amino-4-isobutylbenzoic acid to prevent degradation?

Methodological Answer:

- Storage Conditions :

- Temperature: −20°C in airtight, amber vials to block light.

- Desiccant: Include silica gel packs to absorb moisture.

- Stability Monitoring :

Advanced: How can researchers design assays to study the compound’s inhibition of bacterial dihydrofolate reductase (DHFR)?

Methodological Answer:

Enzyme Assay :

- Reagents : Purified DHFR, NADPH, dihydrofolate.

- Protocol : Monitor NADPH oxidation at 340 nm (ε = 6220 M⁻¹cm⁻¹) over 10 minutes.

IC₅₀ Determination :

- Test compound concentrations (1 nM–100 µM).

- Fit data to a sigmoidal dose-response curve (GraphPad Prism).

Controls : Use trimethoprim (known DHFR inhibitor) as a positive control.

Structural Analysis : Co-crystallize compound with DHFR for SC-XRD to identify binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.